3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
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Overview
Description
3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that combines the structural features of furan, pyrrole, and isoxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan derivatives with nitrile oxides, which undergo a 1,3-dipolar cycloaddition to form the isoxazole ring . Another approach includes the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts to increase yield and reduce reaction times. Metal-free synthetic routes are also explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones
Reduction: Amines
Substitution: Halogenated furans
Scientific Research Applications
3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Furan: A five-membered aromatic ring with one oxygen atom.
Pyrrole: A five-membered ring with one nitrogen atom.
Uniqueness
3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its combination of furan, pyrrole, and isoxazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-(furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C9H8N2O2/c1-2-7(12-5-1)8-6-3-4-10-9(6)13-11-8/h1-2,5,10H,3-4H2 |
InChI Key |
KVBJJYOUGGKEDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=NO2)C3=CC=CO3 |
Origin of Product |
United States |
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